
Chloromethane
Overview
Description
Chloromethane (CH₃Cl), also known as methyl chloride, is the simplest chlorinated derivative of methane. It is a colorless, flammable gas with a faintly sweet odor and a molecular weight of 50.49 g/mol . Naturally produced by plants, fungi, and oceanic processes, it is also industrially synthesized via methanol hydrochlorination or methane chlorination . This compound’s boiling point (-24°C) and thermal stability (up to 400°C) make it suitable for applications in silicone polymer production, adhesives, sealants, and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions: Chloromethane can be synthesized through several methods:
- This is the most common industrial method. Methanol reacts with hydrogen chloride gas in the presence of a catalyst, typically zinc chloride, to produce this compound and water:
Methanol and Hydrogen Chloride Reaction: CH3OH+HCl→CH3Cl+H2O
Methane reacts with chlorine gas under ultraviolet light or at high temperatures to produce this compound and hydrogen chloride:Methane Chlorination: CH4+Cl2→CH3Cl+HCl
Industrial Production Methods: The industrial production of this compound primarily involves the reaction of methanol with hydrogen chloride. This process is favored due to its efficiency and the availability of raw materials .
Chemical Reactions Analysis
Chloromethane undergoes various chemical reactions, including:
- this compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by another nucleophile. For example, with sodium hydroxide, it forms methanol:
Substitution Reactions: CH3Cl+NaOH→CH3OH+NaCl
this compound can be oxidized to form formaldehyde and hydrogen chloride:Oxidation Reactions: CH3Cl+O2→HCHO+HCl
this compound can be reduced to methane using reducing agents like lithium aluminum hydride:Reduction Reactions: CH3Cl+LiAlH4→CH4+LiCl+AlH3
Scientific Research Applications
Industrial Applications
-
Production of Organosilicon Compounds
- Chloromethane is extensively used in the synthesis of organosilicon compounds, particularly dimethyldichlorosilane, which is a precursor for silicones. The reaction typically involves the interaction of this compound with silicon in various ratios to produce different silanes:
- These compounds are vital in the production of silicone polymers used in sealants, adhesives, and coatings .
- Solvent and Extractant
- Methylating Agent
- Agricultural Chemicals
- Pharmaceuticals
Environmental Applications
This compound has also been studied for its potential role in environmental remediation:
- Steam Enhanced Remediation
- Biodegradation Studies
Safety and Toxicological Considerations
Despite its utility, this compound poses health risks due to its toxicity:
- Toxic Effects : Chronic exposure to this compound can lead to neurotoxicity and other health issues affecting the liver and kidneys. Studies have shown that high concentrations can cause severe health effects, including carcinogenic potential in certain animal studies .
- Regulatory Status : Due to its hazardous nature, the use of this compound is regulated under various environmental protection guidelines to minimize exposure risks .
Case Study 1: Methylation Reactions
A recent study investigated the use of this compound in methylation reactions using microreactor technology. The research demonstrated that controlled conditions could enhance reaction efficiency while minimizing hazards associated with this compound's gaseous state .
Case Study 2: Bioremediation Potential
Research on Methylobacterium extorquens showed that this bacterium could effectively degrade this compound under laboratory conditions, suggesting its application in bioremediation strategies for contaminated sites .
Mechanism of Action
The primary mechanism of action for chloromethane involves its role as a methylating agent. It can transfer a methyl group to nucleophiles, facilitating various chemical reactions. The radical chain mechanism is significant in its reactions, particularly in the chlorination of methane, which involves initiation, propagation, and termination steps .
Comparison with Similar Compounds
Structural and Functional Group Differences
Chloromethane belongs to the halomethane family, which includes compounds like dithis compound (CH₂Cl₂), chloroform (CHCl₃), and bromomethane (CH₃Br). While all contain a methane backbone substituted with halogens, the number and type of halogens influence their reactivity and applications. For example:
- This compound (CH₃Cl) : Single chlorine atom.
- Dithis compound (CH₂Cl₂) : Two chlorine atoms, increasing polarity and solvent capabilities.
- Bromomethane (CH₃Br) : Bromine substitution, enhancing reactivity but limiting environmental persistence .
Physical and Chemical Properties
Key Data Table:
This compound’s lower boiling point compared to dithis compound reflects weaker intermolecular forces due to fewer chlorine atoms. Its retention factor in ethane-based HPLC (4.7) is lower than dithis compound, indicating distinct polarity .
Environmental Sources and Emissions
- This compound : Emitted naturally (plants, fungi) and via industrial activities (coal combustion, waste incineration) . It is also detected in cometary and protostellar environments, suggesting abiotic origins .
- Dichlorodifluoromethane (CFC-12) and Trichlorofluoromethane : Primarily anthropogenic, with negligible emissions from fires, and persistent in background air .
Degradation Pathways and Biodegradability
- This compound: Degraded by bacteria (e.g., Methylobacterium, Hyphomicrobium) via the cmu pathway, involving corrinoid-dependent enzymes CmuA and CmuB .
- Dithis compound: Utilizes glutathione-dependent dehalogenases, distinct from this compound’s corrinoid system .
- Bromomethane : Degradation mechanisms are less studied but likely involve similar microbial pathways .
Toxicity and Health Impacts
Biological Activity
Chloromethane (CH₃Cl), also known as methyl chloride, is a colorless gas with a sweet odor, used primarily as an industrial solvent and in the production of various chemicals. Understanding its biological activity is crucial due to its widespread use and potential health impacts. This article reviews the biological effects of this compound, including its toxicity, metabolic pathways, and environmental interactions, supported by case studies and research findings.
Toxicological Profile
This compound exhibits low acute toxicity; however, it can pose significant health risks at higher concentrations. The oral LD50 for rats is approximately 800 mg/kg body weight, indicating moderate toxicity through ingestion. Inhalation studies show varying sensitivity among species: male mice are the most susceptible, with a 6-hour LC50 of 4500-4600 mg/m³, followed by rats (4-hour LC50 of 5300-5400 mg/m³) and female mice (6-hour LC50 of 17,000-17,500 mg/m³) .
Table 1: Toxicity Data for this compound
Species | Route | LD50/LC50 (mg/m³) |
---|---|---|
Male Mice | Inhalation | 4500 - 4600 (6 hours) |
Rats | Inhalation | 5300 - 5400 (4 hours) |
Female Mice | Inhalation | 17000 - 17500 (6 hours) |
Rats | Oral | 800 (single dose) |
This compound is metabolized primarily in the liver through conjugation with reduced glutathione, resulting in the formation of formate and carbon dioxide . Research indicates that this compound can be cometabolized by various bacteria, such as Methylobacterium sp. strain CM4, which utilizes this compound as a carbon source . The metabolic pathway involves methyltransferase and dehydrogenase activities that facilitate the conversion of this compound into less harmful products.
Case Study: Methylobacterium sp. Strain CM4
In a study examining the metabolism of this compound by Methylobacterium sp., it was found that this bacterium could quantitatively metabolize this compound with a molar yield of protein similar to that obtained from methanol . This indicates potential bioremediation applications where bacteria can be employed to detoxify environments contaminated with this compound.
Environmental Impact
This compound is also produced naturally by certain fungi, such as Phellinus pomaceus, during wood decay processes . This highlights its dual role as both an environmental contaminant and a naturally occurring compound. Understanding its ecological impact is essential for developing effective management strategies in contaminated sites.
Health Effects and Exposure Risks
Chronic exposure to this compound has been associated with various health effects, including neurotoxicity and potential carcinogenicity. The ATSDR reports that this compound is readily absorbed through the lungs upon inhalation exposure, leading to elevated levels in alveolar breath . Long-term exposure can result in neurological impairment and respiratory issues.
Table 2: Health Effects Associated with this compound Exposure
Health Effect | Description |
---|---|
Neurotoxicity | Impairment of cognitive functions |
Respiratory Issues | Irritation of respiratory tract |
Potential Carcinogenicity | Evidence suggests mutagenic effects in vitro |
Q & A
Basic Research Questions
Q. How should researchers design toxicological studies to evaluate systemic effects of chloromethane exposure?
To ensure robust toxicological assessments, studies must adhere to standardized inclusion criteria. For instance, species selection should prioritize laboratory mammals (e.g., rodents) and humans, while exposure routes should cover inhalation, oral, and dermal pathways . Health outcomes must include systemic effects such as respiratory, cardiovascular, and body weight changes (Table C-1, ). Observational epidemiology studies (cohort, case-control) and controlled exposure trials are critical for human data. Confounding factors like prior health conditions or co-exposures should be controlled via stratification or multivariate regression .
Q. What methodological challenges arise when quantifying biomarkers of this compound exposure, and how can they be addressed?
Current biomarkers (e.g., blood this compound levels, urinary S-methylcysteine) show high variability due to metabolic differences and rapid excretion . To improve reliability:
- Use gas chromatography-mass spectrometry (GC-MS) for precise detection in biological matrices.
- Normalize measurements to creatinine levels in urine to account for dilution effects.
- Conduct longitudinal studies to track temporal exposure patterns and correlate with clinical outcomes .
Q. How are dose-response relationships evaluated in this compound toxicity studies?
Dose-response analysis requires:
- Monotonicity assessment : Determine if effects intensify with dose (e.g., neurotoxicity in rodents at ≥500 ppm) .
- Confidence upgrades : Increase confidence if consistency is observed across species or study designs (e.g., liver toxicity in mice and rats) .
- Benchmark dose modeling : Calculate the effective dose (ED10) for risk assessment using software like EPA’s BMDS .
Advanced Research Questions
Q. How can contradictions in oxidative stress data from this compound exposure be resolved?
Discrepancies often stem from species-specific metabolic pathways or exposure duration. For example:
- Rodent models : Mice show glutathione depletion at high doses, while rats exhibit compensatory antioxidant upregulation .
- In vitro validation : Use primary hepatocytes from multiple species to isolate interspecies variability.
- Omics integration : Combine transcriptomics (e.g., Nrf2 pathway activation) with lipid peroxidation assays (e.g., malondialdehyde levels) to identify mechanistic concordance .
Q. What advanced methodologies are used to analyze this compound’s role in combustion kinetics and flame inhibition?
Key approaches include:
- Laminar flame velocity measurements : Conduct premixed flame experiments to quantify burning velocity reductions (e.g., 30% decrease with 10% this compound substitution in methane) .
- Detailed kinetic modeling : Use mechanisms like GRI-Mech 3.0, modified with this compound-specific reactions (e.g., CH3Cl + OH → CH2Cl + H2O) .
- Chemical inhibition analysis : Isolate temperature effects (via adiabatic flame simulations) from radical-scavenging impacts (e.g., Cl· quenching H·) .
Q. How can biodegradation pathways of this compound in contaminated soils be characterized?
- Fungal degradation assays : Incubate soil samples with wood-rot fungi (e.g., Phanerochaete chrysosporium) to measure dehalogenation rates via chloride ion release .
- Stable isotope probing : Use <sup>13</sup>C-labeled this compound to trace incorporation into microbial biomass.
- Metagenomic profiling : Identify cmuA (this compound utilization) gene clusters in soil microbiomes using shotgun sequencing .
Properties
IUPAC Name |
chloromethane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH3Cl/c1-2/h1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEHMKBQYUWJMIP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH3Cl | |
Record name | METHYL CHLORIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/1094 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | METHYL CHLORIDE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0419 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | chloromethane | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Chloromethane | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0021541 | |
Record name | Chloromethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0021541 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
50.49 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Methyl chloride appears as a colorless gas with a faint sweet odor. Shipped as a liquid under its vapor pressure. A leak may either be liquid or vapor. Contact with the liquid may cause frostbite by evaporative cooling. Easily ignited. Vapors heavier than air. Can asphyxiate by the displacement of air. Under prolonged exposure to fire or intense heat the containers may rupture violently and rocket. Used to make other chemicals and as a herbicide., Gas or Vapor; Liquid, Colorless gas with a faint, sweet odor which is not noticeable at dangerous concentrations; Note: Shipped as a liquefied compressed gas; [NIOSH], COLOURLESS LIQUEFIED GAS., Colorless gas with a faint, sweet odor which is not noticeable at dangerous concentrations., Colorless gas with a faint, sweet odor which is not noticeable at dangerous concentrations. [Note: Shipped as a liquefied compressed gas.] | |
Record name | METHYL CHLORIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/1094 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Methane, chloro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Methyl chloride | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/153 | |
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Record name | METHYL CHLORIDE | |
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Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Record name | METHYL CHLORIDE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/556 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
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Record name | Methyl chloride | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0403.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
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Boiling Point |
-11.6 °F at 760 mmHg (NTP, 1992), -23.7 °C, -12 °F | |
Record name | METHYL CHLORIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/1094 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | METHYL CHLORIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/883 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | METHYL CHLORIDE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0419 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | METHYL CHLORIDE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/556 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Methyl chloride | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0403.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Flash Point |
-49.9 °F (NTP, 1992), -45.6 °C, -50 °F (closed cup), <32 °F, Flammable gas, -49.0 °F, NA (Gas) | |
Record name | METHYL CHLORIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/1094 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Methyl chloride | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/153 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | METHYL CHLORIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/883 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | METHYL CHLORIDE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0419 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | METHYL CHLORIDE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/556 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Methyl chloride | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0403.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Solubility |
Slightly soluble (NTP, 1992), In water, 5040 mg/L at 25 °C, Solubility at 20 °C (mL/100 mL): benzene 4723, carbon tetrachloride 3756, glacial acetic acid 3679, ethanol 3740; miscible with chloroform, ether, Soluble in ethanol; miscible with ethyl ether, acetone, benzene and chloroform, Solubility in water, g/100ml at 25 °C: 0.5, 0.5% | |
Record name | METHYL CHLORIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/1094 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | METHYL CHLORIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/883 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | METHYL CHLORIDE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0419 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | Methyl chloride | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0403.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Density |
0.997 at -11.2 °F (USCG, 1999) - Less dense than water; will float, 0.911 g/cu cm at 25 °C (pressure > 1 atm), Bulk density: 7.68 lb/gal at 20 °C, Saturated liquid density: 62.170 lb/cu ft at -20 °F; liquid heat capacity: 0.362 Btu/lb-F at -20 °F; liquid viscosity: 0.320 centipoise at -20 °F; saturated vapor pressure: 67.520 lb/sq in at 65 °F; saturated vapor density: 0.60530 lb/cu ft at 65 °F; ideal gas heat capacity: 0.192 Btu/lb-F at 75 °F, Relative density (water = 1): 0.91, 0.997 at -11.2 °F, 1.78(relative gas density) | |
Record name | METHYL CHLORIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/1094 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | METHYL CHLORIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/883 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | METHYL CHLORIDE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0419 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | METHYL CHLORIDE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/556 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Methyl chloride | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0403.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Vapor Density |
1.8 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 1.8 (Air = 1), Relative vapor density (air = 1): 2.47, 1.78 | |
Record name | METHYL CHLORIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/1094 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | METHYL CHLORIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/883 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | METHYL CHLORIDE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0419 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | METHYL CHLORIDE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/556 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Vapor Pressure |
760 mmHg at -11 °F ; 3672 mmHg at 68 °F (NTP, 1992), 4300 mm Hg at 25 °C, Vapor pressure, kPa at 25 °C: 573, 5.0 atm | |
Record name | METHYL CHLORIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/1094 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | METHYL CHLORIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/883 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | METHYL CHLORIDE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0419 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | METHYL CHLORIDE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/556 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Methyl chloride | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0403.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Impurities |
The most likely contaminants in /chloromethane made by hydrochlorination of methanol/ ... are water vapor and hydrogen chloride gas., A representative technical grade of methyl chloride contains not more than the following indicated quantities in ppm of impurities: water, 100; acid, such as HCl, 10; methyl ether, 20; methanol, 50; acetone, 50; residue, 100. No free chlorine should be detectable. Traces of higher chlorides are generally present in methyl chloride produced by chlorination of methane. | |
Record name | METHYL CHLORIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/883 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Colorless compressed gas or liquid | |
CAS No. |
74-87-3, 2108-20-5 | |
Record name | METHYL CHLORIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/1094 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Methyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=74-87-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000074873 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Chloromethylene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002108205 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl chloride | |
Source | EPA Acute Exposure Guideline Levels (AEGLs) | |
URL | https://www.epa.gov/aegl/methyl-chloride-result-aegl-program | |
Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |
Record name | Methane, chloro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Chloromethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0021541 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | chloromethane; methyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.744 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | METHYL CHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A6R43525YO | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | METHYL CHLORIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/883 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | METHYL CHLORIDE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0419 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | METHYL CHLORIDE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/556 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Methane, chloro- | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh-rtecs/PA602160.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Melting Point |
-143 °F (NTP, 1992), -97.6 °C, -97 °C, -144 °F | |
Record name | METHYL CHLORIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/1094 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | METHYL CHLORIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/883 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | METHYL CHLORIDE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0419 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | METHYL CHLORIDE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/556 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Methyl chloride | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0403.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.